3-Acetyl-2-fluoro-5-methylbenzaldehyde
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Overview
Description
3-Acetyl-2-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C10H9FO2. It is characterized by the presence of an acetyl group, a fluorine atom, and a methyl group attached to a benzaldehyde core. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-fluoro-5-methylbenzaldehyde typically involves the introduction of functional groups onto a benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The fluorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: 3-Acetyl-2-fluoro-5-methylbenzoic acid
Reduction: 3-Acetyl-2-fluoro-5-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Acetyl-2-fluoro-5-methylbenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Acetyl-2-fluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzaldehyde: Similar structure but lacks the acetyl group.
3-Acetyl-5-fluoro-2-methylbenzaldehyde: Similar structure with different positioning of functional groups
Uniqueness
3-Acetyl-2-fluoro-5-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both an acetyl group and a fluorine atom on the benzaldehyde core makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-acetyl-2-fluoro-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H9FO2/c1-6-3-8(5-12)10(11)9(4-6)7(2)13/h3-5H,1-2H3 |
InChI Key |
GKIBIFZYQWFRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)F)C=O |
Origin of Product |
United States |
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